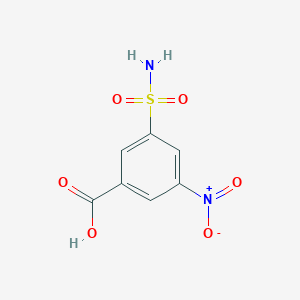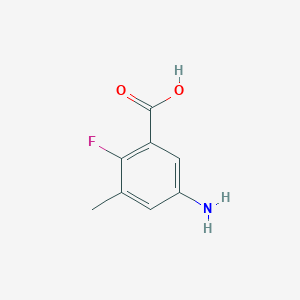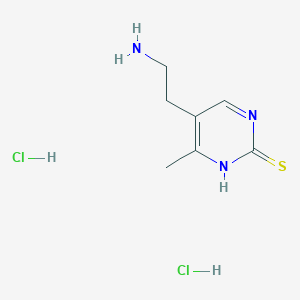
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride typically involves the reaction of 4-methylpyrimidine-2-thiol with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with the active site of enzymes, while the thiol group can participate in redox reactions, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylpyrimidine derivatives: These compounds share the aminoethyl group but may lack the thiol group, resulting in different chemical reactivity and biological activity.
4-Methylpyrimidine-2-thiol derivatives: These compounds contain the thiol group but may lack the aminoethyl group, affecting their overall properties.
Uniqueness
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is unique due to the presence of both the aminoethyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H13Cl2N3S |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-6-methyl-1H-pyrimidine-2-thione;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-5-6(2-3-8)4-9-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H |
InChI-Schlüssel |
YVHBILLOOLAZAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC(=S)N1)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)

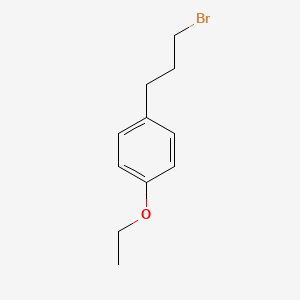

![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

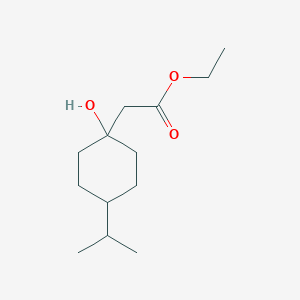
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

